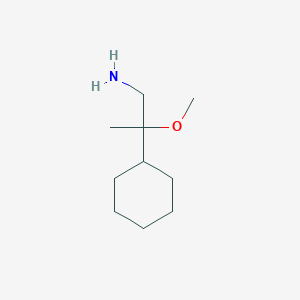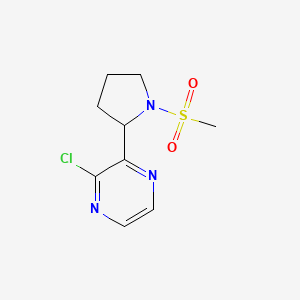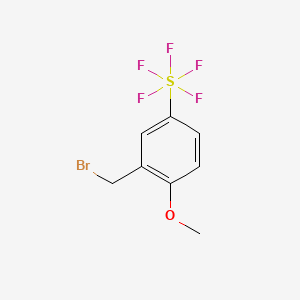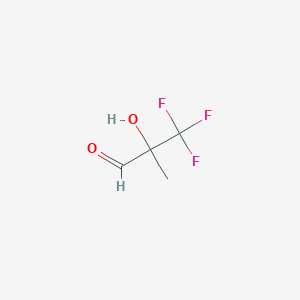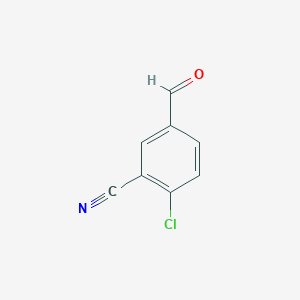
2-Chloro-5-formylbenzonitrile
Overview
Description
2-Chloro-5-formylbenzonitrile: is an organic compound with the molecular formula C8H4ClNO . It is a yellow crystalline solid commonly used in various scientific research fields, including organic synthesis, drug discovery, and material science . The compound is known for its unique properties, making it an indispensable tool for innovative research endeavors.
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives, such as 2-chloro-5-formylbenzonitrile, often interact with various enzymes and proteins within biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position . For instance, a compound like this compound could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
One study suggests that similar compounds may be involved in the degradation of chlorinated nitroaromatic pollutants . In this process, the enzyme MnpA catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s known that similar compounds can undergo various reactions, leading to the formation of different products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with formylating agents under controlled conditions . Another method includes the use of 2-chlorotoluene, which undergoes ammoxidation in the presence of catalysts such as V2O5/Al2O3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-Chloro-5-carboxybenzonitrile.
Reduction: 2-Chloro-5-hydroxymethylbenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It plays a role in drug discovery, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.
2-Bromo-5-formylbenzonitrile: Contains a bromine atom in place of chlorine.
Uniqueness: 2-Chloro-5-formylbenzonitrile is unique due to its specific reactivity profile and the presence of both formyl and chloro functional groups. This combination allows for diverse chemical transformations and applications in various research fields .
Properties
IUPAC Name |
2-chloro-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXDZOKTZHHBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)
